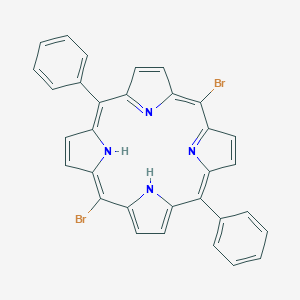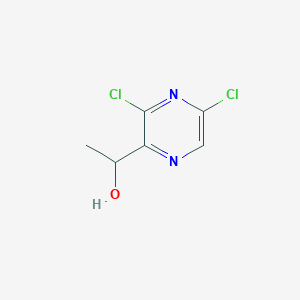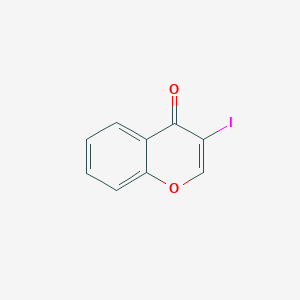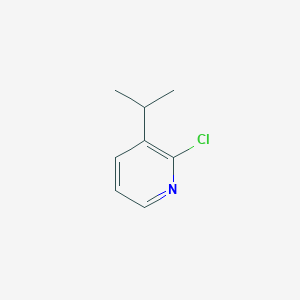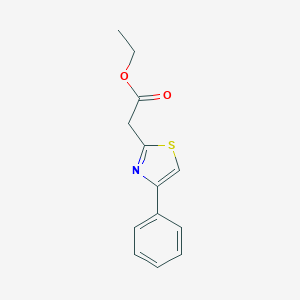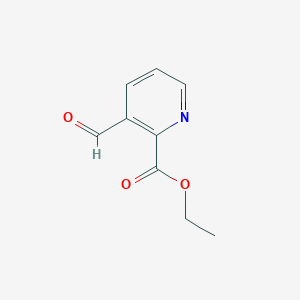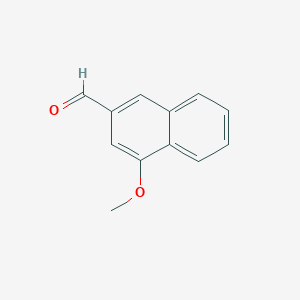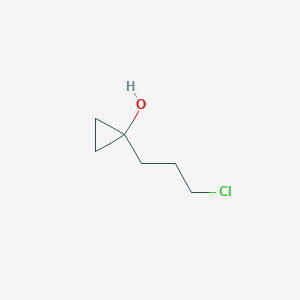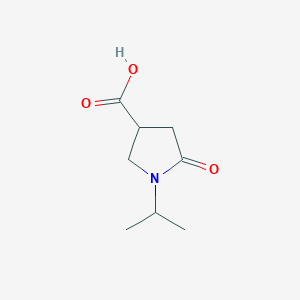
Methyl 6-bromo-5-methoxypicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-bromo-5-methoxypicolinate” is a chemical compound with the IUPAC name “methyl 6-bromo-5-methoxy-2-pyridinecarboxylate”. It has a molecular weight of 246.06 . The compound is typically stored in a refrigerator and is available in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for “Methyl 6-bromo-5-methoxypicolinate” is1S/C8H8BrNO3/c1-12-6-4-3-5 (8 (11)13-2)10-7 (6)9/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 6-bromo-5-methoxypicolinate” is a white to yellow solid . It has a molecular weight of 246.06 . The compound’s InChI code is1S/C8H8BrNO3/c1-12-6-4-3-5 (8 (11)13-2)10-7 (6)9/h3-4H,1-2H3 .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Telescoping Process in Drug Discovery : A key intermediate in drug discoveries, related to Methyl 6-bromo-5-methoxypicolinate, was synthesized through an improved process, reducing isolation steps and increasing yield, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antioxidant Activity of Marine Algae : Research on marine red algae, Rhodomela confervoides, led to the isolation of bromophenols with significant antioxidant activity, suggesting potential for food preservation and pharmaceutical applications (Li et al., 2011).
Antimicrobial and Anti-inflammatory Compounds : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized, showing potent antibacterial activity and promising anti-inflammatory effects, indicating their potential in developing new therapeutic agents (Al-Abdullah et al., 2014).
Tubulin Polymerization Inhibitors : Compounds featuring a 6-methoxyquinoline moiety were synthesized and evaluated as inhibitors of steroid 5alpha reductases, with implications for cancer research and treatment development (Baston et al., 2000).
Novel Fluorescent Dyes for Biological Applications
- Fluorescent Indicators for Halide Ions : Development of fluorescent halide-sensitive quinolinium dyes, with potential applications in physiological measurements and biological halide-sensing (Geddes et al., 2001).
Organic Synthesis Methodologies
Efficient Synthesis of Bromophenols : Studies on the synthesis of bromophenols and their derivatives from the marine red alga Rhodomela confervoides, showcasing methodologies for creating compounds with radical scavenging activity, which is vital for developing natural antioxidants (Li et al., 2012).
Microwave-Assisted Cleavage of Methyl Phenyl Ethers : A novel method for rapid demethylation of methyl phenyl ethers, important for synthesizing desmethyl precursors and removing protecting groups in pharmaceutical chemistry (Fredriksson & Stone-Elander, 2002).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335 . These statements indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
methyl 6-bromo-5-methoxypyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-6-4-3-5(8(11)13-2)10-7(6)9/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDJWOBRSKPSMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446516 |
Source


|
| Record name | Methyl 6-bromo-5-methoxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-methoxypicolinate | |
CAS RN |
170235-18-4 |
Source


|
| Record name | Methyl 6-bromo-5-methoxypicolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

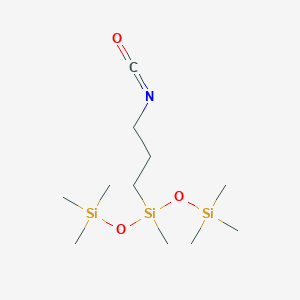
![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)


